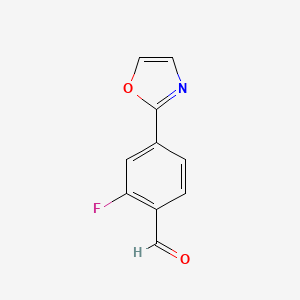

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

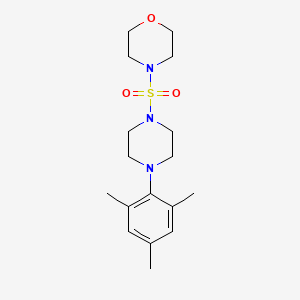

The InChI code for “2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde” is 1S/C10H6FNO2/c11-9-5-7 (1-2-8 (9)6-13)10-12-3-4-14-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

C-H Functionalization

Xiao-Yang Chen, E. J. Sorensen, and colleagues demonstrated the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. This method provides a novel approach to modify benzaldehydes, potentially including 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, for various applications in organic synthesis (Chen & Sorensen, 2018).

Fluorogenic Reagents for Chromatography

S. C. Beale et al. synthesized and characterized 3-Benzoyl-2-quinolinecarboxaldehyde as a precolumn fluorogenic reagent for the ultrahigh sensitivity determination of primary amines by liquid chromatography with laser-induced fluorescence detection. Although not directly about this compound, this research highlights the potential of fluorinated benzaldehydes in enhancing analytical methodologies (Beale et al., 1989).

Microporous Materials for CO2 Adsorption

Guiyang Li and colleagues utilized fluorinated benzaldehydes to synthesize microporous polyaminals that show increased CO2 adsorption capacities and selectivities over non-fluorinated polymers. This research suggests applications of fluorinated compounds, like this compound, in the development of materials for gas storage and separation processes (Li, Zhang, & Wang, 2016).

Synthesis of Indazoles

K. Lukin et al. developed a new synthesis method for indazoles through the reaction of o-fluorobenzaldehydes with hydrazine, indicating the utility of fluorinated benzaldehydes in synthesizing heterocyclic compounds, which are often of pharmaceutical interest (Lukin et al., 2006).

Fluorinated Benzothiazoles as Antitumor Agents

A study by Catriona G. Mortimer and colleagues synthesized a series of new 2-phenylbenzothiazoles based on the discovery of the antitumor properties of a specific fluorinated benzothiazole. This work underscores the importance of fluorinated benzaldehydes in the development of new anticancer compounds (Mortimer et al., 2006).

Safety and Hazards

This compound is not intended for human or veterinary use. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . If swallowed, inhaled, or in contact with eyes or clothing, medical advice should be sought immediately .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit a wide spectrum of biological activities, including antifungal , anti-inflammatory , antitumor , and antiHIV activities.

Mode of Action

It’s worth noting that similar compounds have shown promising inhibitory activity for protein tyrosine phosphatase-1b (ptb-1b) and in vivo antidiabetic activity .

Biochemical Pathways

Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNVAMKQXXIFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CO2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2834101.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2834107.png)

![2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2834110.png)

![2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)

![5,5-dimethyl-3-[(E)-2-[(4-phenoxyphenyl)amino]ethenyl]cyclohex-2-en-1-one](/img/structure/B2834115.png)

![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)